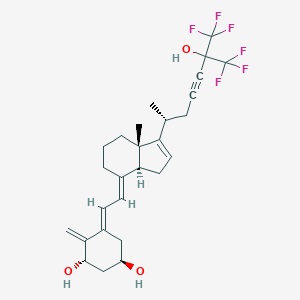
Ccris 7514
Description
The term "Ccris 7514" refers to an entry in the Chemical Carcinogenesis Research Information System (CCRIS), a specialized database archived under ToxNet that focuses on chemical carcinogenicity, mutagenicity, and tumorigenicity data . CCRIS provides curated experimental results from in vitro and in vivo studies, including species tested, administration routes, doses, and observed outcomes .
Properties
CAS No. |
137102-93-3 |
|---|---|
Molecular Formula |
C27H32F6O3 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-yn-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H32F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-10,16,20,22-23,34-36H,2,5-7,11-12,14-15H2,1,3H3/b18-8+,19-9+/t16-,20-,22+,23+,24-/m1/s1 |
InChI Key |
WVQFESJNOSYLJI-RGTRFGFKSA-N |
SMILES |
CC(CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Isomeric SMILES |
C[C@H](CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms |
1,25-dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol Ro 24-5531 Ro-24-5531 Ro24-5531 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Parameters Captured in Carcinogenicity Databases
Key Findings:
Data Scope: CCRIS uniquely integrates carcinogenicity, mutagenicity, and structural alerts, whereas CPDB prioritizes potency metrics (e.g., TD₅₀) . For example, a compound like benzene might show carcinogenicity in CCRIS and CPDB but lack mutagenicity data in RTECS.
Experimental Detail : CCRIS and CPDB provide granular details (e.g., strain, administration route), while RTECS focuses on toxic doses .
Utility in Predictive Modeling: Studies combining CCRIS and GENE-TOX data have improved genotoxicity prediction models, leveraging CCRIS's mutagenicity data .
Research Implications and Limitations
- Strengths : CCRIS entries like "this compound" offer historical data critical for longitudinal studies. Its integration with GENE-TOX enhances model accuracy for regulatory toxicology .
- Limitations : The discontinuation of CCRIS necessitates reliance on newer databases like CPDB for updated data. Variability in experimental protocols across databases complicates cross-referencing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


